molecular formula C11H27NSi B14634738 N-Ethyl-3-(triethylsilyl)propan-1-amine CAS No. 53677-40-0

N-Ethyl-3-(triethylsilyl)propan-1-amine

Cat. No.: B14634738
CAS No.: 53677-40-0
M. Wt: 201.42 g/mol
InChI Key: IMUVQIQDNRTWNY-UHFFFAOYSA-N
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Description

N-Ethyl-3-(triethylsilyl)propan-1-amine is an organic silicon compound characterized by the presence of an ethyl group, a triethylsilyl group, and a propan-1-amine backbone. This compound is notable for its applications in organic synthesis and catalysis, where it serves as a reagent and catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(triethylsilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method is through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For instance, the reaction of triethylsilane with N-ethyl allylamine under photocatalytic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(triethylsilyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

N-Ethyl-3-(triethylsilyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-3-(triethylsilyl)propan-1-amine exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with electrophilic centers in substrates, facilitating bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-(triethylsilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction outcomes.

Properties

CAS No.

53677-40-0

Molecular Formula

C11H27NSi

Molecular Weight

201.42 g/mol

IUPAC Name

N-ethyl-3-triethylsilylpropan-1-amine

InChI

InChI=1S/C11H27NSi/c1-5-12-10-9-11-13(6-2,7-3)8-4/h12H,5-11H2,1-4H3

InChI Key

IMUVQIQDNRTWNY-UHFFFAOYSA-N

Canonical SMILES

CCNCCC[Si](CC)(CC)CC

Origin of Product

United States

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